molecular formula C23H15F2N3O B2529405 1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932540-70-0

1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2529405
CAS No.: 932540-70-0
M. Wt: 387.39
InChI Key: OEOOOTYOFJKUGA-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the structure often enhances the compound’s stability and bioactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Quinoline Ring Construction: The pyrazole intermediate is then subjected to cyclization with an appropriate quinoline precursor, often involving a Friedländer synthesis.

    Introduction of Fluorine and Methoxy Groups: The final steps involve the introduction of fluorine atoms at the 2 and 4 positions of the phenyl ring and a methoxy group at the 8 position of the quinoline ring. This can be done using electrophilic fluorination reagents and methoxylation reactions, respectively.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogenation catalysts or metal hydrides can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Phenyl derivatives with substituted nucleophiles.

Scientific Research Applications

1-(2,4-Difluorophenyl)-8-methoxy-3-phenyl-

Properties

IUPAC Name

1-(2,4-difluorophenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3O/c1-29-16-8-9-20-17(12-16)23-18(13-26-20)22(14-5-3-2-4-6-14)27-28(23)21-10-7-15(24)11-19(21)25/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOOOTYOFJKUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=C(C=C(C=C4)F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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